molecular formula C19H16ClNO3S2 B11687279 (5Z)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11687279
M. Wt: 405.9 g/mol
InChI Key: LWYGJZUFHICPDM-YVLHZVERSA-N
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Description

The compound “(5Z)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one” is a complex organic molecule that features a combination of furan, thiazolidinone, and tetrahydrofuran moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. One possible route could be:

    Formation of the furan ring: Starting with a 3-chlorophenyl derivative, a furan ring can be synthesized through cyclization reactions.

    Thiazolidinone formation: The thiazolidinone ring can be formed by reacting a suitable thioamide with a haloketone.

    Coupling reactions: The furan and thiazolidinone moieties can be coupled using a suitable linker, such as a methylene bridge.

    Final assembly: The tetrahydrofuran ring can be introduced in the final step through a cyclization reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan and thiazolidinone rings.

    Reduction: Reduction reactions could target the carbonyl groups within the thiazolidinone ring.

    Substitution: The chlorophenyl group is a likely site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, it might exhibit interesting pharmacological properties, such as antimicrobial or anticancer activity, due to its unique structure.

Medicine

In medicine, derivatives of this compound could be explored for drug development, particularly for diseases where thiazolidinone derivatives have shown efficacy.

Industry

Industrially, this compound could be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its structural diversity.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, inhibiting or activating certain biological pathways. The molecular targets could include proteins or nucleic acids, and the pathways involved might be related to cell signaling or metabolism.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one: Similar compounds might include other thiazolidinone derivatives or furan-containing molecules.

Uniqueness

This compound is unique due to its combination of furan, thiazolidinone, and tetrahydrofuran rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H16ClNO3S2

Molecular Weight

405.9 g/mol

IUPAC Name

(5Z)-5-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H16ClNO3S2/c20-13-4-1-3-12(9-13)16-7-6-14(24-16)10-17-18(22)21(19(25)26-17)11-15-5-2-8-23-15/h1,3-4,6-7,9-10,15H,2,5,8,11H2/b17-10-

InChI Key

LWYGJZUFHICPDM-YVLHZVERSA-N

Isomeric SMILES

C1CC(OC1)CN2C(=O)/C(=C/C3=CC=C(O3)C4=CC(=CC=C4)Cl)/SC2=S

Canonical SMILES

C1CC(OC1)CN2C(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)Cl)SC2=S

Origin of Product

United States

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